![molecular formula C22H20N2O3 B2441500 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide CAS No. 946265-80-1](/img/structure/B2441500.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A related compound, 1-(2-Furoyl)piperazine bearing benzamides, has been synthesized and evaluated for enzyme inhibition and hemolytic activity . The synthesis involved the reaction of 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Molecular Structure Analysis
The molecular structure of related compounds, 2-furoyl chloride and 3-furoyl chloride, has been studied using the B3LYP method with the 6-311++G(d,p) basis set . The study included analysis of the conformational stability and vibrational wave numbers for the rotational isomers of these compounds .Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides has been reported, showcasing the potential of utilizing directing/oxidizing groups in selective formation of complex organic molecules, including tetrahydroisoquinolinone products (Rakshit et al., 2011). This research highlights the versatility and efficiency of catalytic systems in organic synthesis, particularly in forming valuable chemical structures through mild and practical processes.
Bioreductive Activation for Drug Release
Research on 5-substituted isoquinolin-1-ones indicates the potential of using nitrofuranylmethyl derivatives as pro-drugs, where biomimetic reduction triggers the release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997). This approach suggests a method for targeted drug delivery, exploiting the unique conditions within tumor microenvironments to enhance the efficacy of anticancer treatments.
Development of Novel Probes and Markers
Studies have introduced novel sigma-2 receptor probes, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, for in vitro applications. These compounds exhibit high affinity for sigma-2 receptors, offering tools for the study of receptor distribution and function in various biological contexts (Xu et al., 2005).
Imaging Tumor Proliferation
The first study in humans to evaluate the safety and dosimetry of a cellular proliferative marker, specifically designed for PET imaging of tumor proliferation, showed promising results. The marker's uptake correlated significantly with the Ki-67 proliferation index in various cancers, suggesting its utility in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Electrospray Mass Spectrometry in Analytical Chemistry
Research on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus has demonstrated the utility of various derivatives, including those related to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide, in analytical applications. The study provided insights into the behavior of these derivatives under mass spectrometry, enhancing the understanding of biomolecular analysis (Harvey, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-6-8-17(9-7-15)21(25)23-18-11-10-16-4-2-12-24(19(16)14-18)22(26)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCDNRWGVAPPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.